An In-depth Technical Guide to the Synthesis and Purification of Benzoic acid, 2,3,5-triiodo-, sodium salt
An In-depth Technical Guide to the Synthesis and Purification of Benzoic acid, 2,3,5-triiodo-, sodium salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Benzoic acid, 2,3,5-triiodo-, sodium salt, a compound of significant interest in plant biology and potentially other areas of chemical and pharmaceutical research. This document details established synthesis methodologies, purification protocols, and key characterization data.
Synthesis of 2,3,5-Triiodobenzoic Acid
The primary route to obtaining the sodium salt is through the synthesis of its corresponding free acid, 2,3,5-triiodobenzoic acid (TIBA). A common and effective method involves the direct iodination of an aminobenzoic acid precursor.
Experimental Protocol: Iodination of 3-Aminobenzoic Acid
This protocol outlines the synthesis of a triiodinated aminobenzoic acid derivative, a key intermediate.
Materials:
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3-Aminobenzoic acid
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Sodium Iodide Dichloride (NaICl₂)
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Hydrochloric acid (HCl)
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Sodium metabisulfite
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Ethanol
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Deionized water
Procedure:
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In a suitable reaction vessel, dissolve 1.64 moles of 3-aminobenzoic acid in an acidic aqueous medium.
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Slowly add 5.0 moles of sodium iodide dichloride (NaICl₂) to the reaction mixture.
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Maintain the reaction temperature between 50-55°C and stir continuously for 24 hours.
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After 24 hours, quench the reaction with a solution of sodium metabisulfite to remove any excess iodine.
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The resulting precipitate, 3-amino-2,4,6-triiodobenzoic acid, is collected by filtration.
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Wash the crude product with deionized water and dry under vacuum.
A similar oxidative iodination can be achieved using iodine (I₂) and hydrogen peroxide (H₂O₂) in ethanol under reflux at 80°C.[1]
Synthesis of Benzoic acid, 2,3,5-triiodo-, sodium salt
The synthesized 2,3,5-triiodobenzoic acid is then converted to its water-soluble sodium salt via neutralization.
Experimental Protocol: Neutralization
Materials:
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2,3,5-Triiodobenzoic acid (TIBA)
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Sodium hydroxide (NaOH) solution (20%)
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Deionized water
Procedure:
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Dissolve the crude 2,3,5-triiodobenzoic acid in deionized water.
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While stirring, slowly add a 20% sodium hydroxide solution dropwise until the pH of the solution reaches 7-8.[1]
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Monitor the pH carefully to avoid the formation of impurities.
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The resulting solution contains the sodium salt of 2,3,5-triiodobenzoic acid.
Purification of Benzoic acid, 2,3,5-triiodo-, sodium salt
Purification of the sodium salt is crucial to remove unreacted starting materials, by-products, and other impurities. Seeded cooling crystallization is a highly effective method for obtaining a high-purity product.[1]
Experimental Protocol: Seeded Cooling Crystallization
Materials:
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Crude solution of Benzoic acid, 2,3,5-triiodo-, sodium salt
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Sodium hydroxide (NaOH)
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Sodium bisulfite
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Seed crystals of pure Benzoic acid, 2,3,5-triiodo-, sodium salt
Procedure:
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Adjust the pH of the crude sodium salt solution to 3-5 using a sodium hydroxide solution at a temperature of 70-95°C.[1]
-
Add sodium bisulfite (0.10–0.50 mol per mole of product) to the solution to reduce any residual iodine.[1]
-
Introduce a small quantity of seed crystals to initiate nucleation.[1]
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Cool the solution gradually at a rate of 1.5–5°C per hour until it reaches a temperature of 15–35°C. This controlled cooling process should take between 10 to 30 hours.[1]
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Collect the precipitated high-purity crystals by filtration.
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Wash the crystals with a minimal amount of cold deionized water.
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Dry the purified Benzoic acid, 2,3,5-triiodo-, sodium salt under vacuum.
Quantitative Data Summary
The following tables summarize key quantitative data for 2,3,5-triiodobenzoic acid and its sodium salt.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₃I₃O₂ | PubChem |
| Molecular Weight | 499.81 g/mol | PubChem |
| Melting Point | 220-222 °C (for the free acid) | Sigma-Aldrich |
| Purity (HPLC) | ≥97% to ≥98% | Sigma-Aldrich, Avantor |
| Synthesis Yield | ~75% (for the iodination of 3-aminobenzoic acid) | Benchchem |
Table 1: Physicochemical Properties and Synthesis Yield
| Analysis Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product. |
| Titration Analysis | To quantify the concentration of the acidic or basic functional groups and assess purity. |
| 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and confirm the identity of the compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the compound. |
Table 2: Analytical Characterization Methods
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of Benzoic acid, 2,3,5-triiodo-, sodium salt.
Biological Signaling Pathway Inhibition
Caption: Inhibition of polar auxin transport by Benzoic acid, 2,3,5-triiodo-, sodium salt.
